molecular formula C34H20F54NO6P B12859634 Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate CAS No. 94231-56-8

Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate

Cat. No.: B12859634
CAS No.: 94231-56-8
M. Wt: 1595.4 g/mol
InChI Key: PJCSMHUFJKMRFC-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate (CAS: 94231-56-8, EINECS: [4]) is a perfluorinated ammonium phosphate derivative characterized by a highly fluorinated tetradecyl chain. The compound features two perfluorinated alkyl groups substituted with a trifluoromethyl branch at the 13th carbon, contributing to its exceptional hydrophobicity and chemical stability. Such compounds are typically employed in industrial applications requiring surfactants, lubricants, or coatings due to their ability to reduce surface tension and resist thermal and chemical degradation .

The structure comprises a bis(2-hydroxyethyl)ammonium cation paired with a phosphate anion linked to fluorinated chains. This configuration enhances solubility in polar solvents while maintaining the low reactivity associated with perfluorinated compounds.

Properties

CAS No.

94231-56-8

Molecular Formula

C34H20F54NO6P

Molecular Weight

1595.4 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate

InChI

InChI=1S/C30H9F54O4P.C4H11NO2/c31-5(32,9(37,38)13(45,46)17(53,54)21(61,62)25(69,70)23(65,66)19(57,58)15(49,50)11(41,42)7(35,27(73,74)75)28(76,77)78)1-3-87-89(85,86)88-4-2-6(33,34)10(39,40)14(47,48)18(55,56)22(63,64)26(71,72)24(67,68)20(59,60)16(51,52)12(43,44)8(36,29(79,80)81)30(82,83)84;6-3-1-5-2-4-7/h1-4H2,(H,85,86);5-7H,1-4H2

InChI Key

PJCSMHUFJKMRFC-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)[NH2+]CCO

Origin of Product

United States

Preparation Methods

Synthesis of the Fluorinated Phosphoric Acid Derivative

  • Starting Materials: Perfluorinated alkyl chains (specifically 3,3,4,4,... tetracosafluoro-13-(trifluoromethyl)tetradecyl groups) are functionalized to introduce phosphate groups.
  • Method: The fluorinated alcohol precursor undergoes phosphorylation, typically using phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in an anhydrous solvent environment.
  • Reaction Conditions: Low temperature (0–5 °C) to moderate temperature (up to 50 °C) to control reaction rate and avoid decomposition.
  • Purification: The resulting bis(phosphoric acid) derivative is purified by extraction and recrystallization to remove unreacted materials and by-products.

Preparation of Bis(2-hydroxyethyl)ammonium Base

  • Starting Materials: 2-aminoethanol (ethanolamine) is reacted with a stoichiometric amount of acid or base to form the bis(2-hydroxyethyl)ammonium cation.
  • Method: Neutralization of 2-aminoethanol with a suitable acid (e.g., hydrochloric acid) followed by basification to isolate the bis(2-hydroxyethyl)ammonium ion.
  • Reaction Conditions: Ambient temperature, aqueous or alcoholic medium.
  • Purification: Distillation or crystallization to obtain pure bis(2-hydroxyethyl)ammonium salt.

Formation of the Final Compound

  • Neutralization Reaction: The bis(phosphoric acid) fluorinated derivative is neutralized with bis(2-hydroxyethyl)ammonium hydroxide or its equivalent salt.
  • Stoichiometry: Typically a 1:1 molar ratio of acid to base to form the bis(2-hydroxyethyl)ammonium bis(phosphate) salt.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or water-alcohol mixtures are used to facilitate dissolution and reaction.
  • Temperature: Mild heating (30–60 °C) to promote complete reaction.
  • Isolation: The product is isolated by solvent evaporation, precipitation, or crystallization.
  • Drying: Vacuum drying to remove residual solvents and moisture.

Data Table: Summary of Preparation Parameters

Step Reactants/Materials Conditions Notes
Fluorinated phosphate synthesis Perfluorinated alcohol + POCl3 or P2O5 0–50 °C, anhydrous solvent Controlled phosphorylation reaction
Bis(2-hydroxyethyl)ammonium preparation 2-aminoethanol + acid/base Ambient temperature, aqueous/alcoholic Neutralization and purification
Final salt formation Fluorinated phosphate + bis(2-hydroxyethyl)ammonium 30–60 °C, polar aprotic solvent Neutralization, crystallization, drying

Research Findings and Considerations

  • Purity and Yield: The purity of the fluorinated phosphate intermediate critically affects the final product quality. Impurities can lead to incomplete neutralization or side reactions.
  • Reaction Monitoring: Techniques such as NMR spectroscopy, FTIR, and mass spectrometry are employed to monitor phosphorylation and salt formation stages.
  • Environmental and Safety Notes: Due to the perfluorinated nature of the compound, strict handling protocols are necessary to avoid environmental contamination and ensure operator safety.
  • Scale-Up: Industrial scale synthesis requires optimization of solvent recovery and reaction times to maintain cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl]phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its fluorinated alkyl chain. This interaction can disrupt biological membranes, leading to antimicrobial effects. The compound’s ability to form stable complexes with other molecules also plays a role in its effectiveness in various applications .

Comparison with Similar Compounds

Key Trends :

  • Increasing fluorination and chain length correlate with enhanced thermal stability (up to 300°C) and lower critical micelle concentrations (CMCs), making longer-chain variants more effective surfactants .

Functional Analogues with Sulfonamide and Carboxylate Groups

Ammonium salts with perfluorinated sulfonamide or carboxylate anions exhibit comparable surface activity but differ in reactivity and environmental impact:

Compound Name CAS Number Anion Type Key Differences
Ammonium perfluorooctanesulfonate (PFOS) 29081-56-9 Sulfonate Simpler structure; higher environmental persistence and bioaccumulation
Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate 30381-98-7 Phosphate-sulfonamide Combines phosphate and sulfonamide groups; higher molecular weight (1221.50 g/mol)
Ammonium perfluorooctanoate (PFOA) 3825-26-1 Carboxylate Smaller anion; phased out due to toxicity concerns

Research Findings :

  • Sulfonamide-phosphates (e.g., CAS 30381-98-7) demonstrate synergistic effects in fire-retardant applications but require complex synthesis routes involving salt-exchange reactions .

Non-Fluorinated Counterparts

Non-fluorinated bis(2-hydroxyethyl)ammonium phosphates serve as baseline comparators:

Compound Name CAS Number Key Differences
Bis(2-hydroxyethyl)ammonium dihydrogen phosphate 29870-32-4 Lacks fluorinated chains; higher solubility in water (>500 g/L) but poor thermal stability (<150°C)
Tris(2-hydroxyethyl)ammonium phosphate 10017-56-8 Additional hydroxyethyl group; reduced anionic charge density

Performance Contrasts :

  • Fluorinated derivatives exhibit 10–100x lower CMCs than non-fluorinated variants, enabling efficacy at lower concentrations .
  • Non-fluorinated analogues degrade rapidly under UV exposure, whereas perfluorinated compounds resist photolytic degradation .

Environmental and Regulatory Considerations

Regulatory trends favor shorter-chain variants (e.g., C6–C8) over longer-chain derivatives (e.g., C14 in the target compound) due to emerging restrictions on persistent organic pollutants .

Biological Activity

Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate (CAS No. 94231-56-8) is a complex organic compound with unique amphiphilic properties due to its dual functional groups: an ammonium and a phosphate moiety linked to a highly fluorinated alkyl chain. This compound has garnered interest in various fields including materials science and biochemistry due to its stability and potential biological applications.

  • Molecular Formula : C34H20F54NO6P
  • Molecular Weight : 1595.41 g/mol
  • Structure : The compound features a bis(2-hydroxyethyl)ammonium group attached to a bis(tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate group.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), such as the one studied here, exhibit significant antimicrobial activity. QACs are known for their broad-spectrum efficacy against bacteria and fungi due to their ability to disrupt microbial cell membranes.

  • Bactericidal Activity : Studies have shown that compounds with long aliphatic chains enhance bactericidal effects. For instance:
    • A mixture of benzalkonium derivatives demonstrated effectiveness against Staphylococcus, Streptococcus, and various Gram-negative bacteria including E. coli and Pseudomonas aeruginosa .
    • The presence of multiple fluorine atoms in this compound may further enhance its antimicrobial properties compared to other QACs .
  • Mechanism of Action : The mechanism typically involves the disruption of the microbial cell membrane integrity leading to cell lysis. The positive charge of the ammonium group facilitates interaction with negatively charged bacterial membranes .

Cytotoxicity Studies

While QACs are effective biocides, their cytotoxicity towards human cells is a critical factor for their application in medical and cosmetic products. Research indicates that:

  • The toxicity of these compounds correlates with their chain length and structural modifications. For example:
    • Compounds with longer alkyl chains tend to exhibit higher toxicity against red blood cells while maintaining antimicrobial efficacy .

Study on Antimicrobial Efficacy

A study published in the Journal of Chemical & Engineering Data evaluated various QACs including derivatives similar to the compound . Results indicated:

  • Efficacy Against Biofilms : The compound showed significant activity against biofilms formed by E. coli and S. aureus, which are notorious for their resistance to conventional antibiotics .
  • Inactivation of Viruses : Another important finding was the rapid inactivation of viruses such as SARS-CoV-2 when exposed to QACs at effective concentrations .

Application in Disinfectants

The incorporation of this compound into disinfectant formulations has been explored due to its stability and effectiveness:

  • Formulation Studies : Disinfectants containing this compound were found to be effective against hospital strains resistant to multiple antibiotics .

Data Summary Table

PropertyValue
CAS Number94231-56-8
Molecular FormulaC34H20F54NO6P
Molecular Weight1595.41 g/mol
Antimicrobial SpectrumEffective against Gram-positive and Gram-negative bacteria
CytotoxicityCorrelates with alkyl chain length
ApplicationDisinfectants and antimicrobial formulations

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